3-(Hydroxyimino)-1,7-dimethylindolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,7-dimethyl-3-nitrosoindol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(11-14)10(13)12(2)9(6)7/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDFXEXXLTUIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2C)O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Indolin 2 One Scaffold As a Privileged Heterocycle in Chemical Biology
The indolin-2-one framework, also known as oxindole (B195798), is a bicyclic heterocyclic compound that is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to bind to a wide range of biological targets with high affinity, forming the structural basis for numerous natural products and synthetic drugs. The versatility of the indolin-2-one core allows for structural modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules.
Derivatives of indolin-2-one have demonstrated a remarkable breadth of biological activities. They are particularly prominent in the development of kinase inhibitors, a class of drugs that interfere with the action of protein kinases and are crucial in cancer therapy. For instance, sunitinib (B231) and nintedanib (B1663095) are notable antitumor drugs that feature the indolin-2-one scaffold. nih.gov Beyond oncology, this scaffold is integral to compounds exhibiting antimicrobial, antiviral, antioxidant, and anti-inflammatory properties. nih.gov The 3-substituted-3-hydroxyindolin-2-one moiety, in particular, is found in a number of bioactive alkaloids and has been a focus of synthetic efforts due to its presence in compounds with potent antitumor activity. researchgate.net
| Biological Activity | Example Target/Application | Reference |
|---|---|---|
| Anticancer | Protein Kinase Inhibition (e.g., Sunitinib) | nih.gov |
| Antiviral | Inhibition of viral replication enzymes | nih.gov |
| Antimicrobial | Disruption of bacterial cellular processes | nih.gov |
| Anti-inflammatory | Modulation of inflammatory pathways | researchgate.net |
| Antiglaucomic | Regulation of intraocular pressure | mdpi.com |
Strategic Importance of Oxime Functionality in Organic Chemistry and Biological Activity
The oxime functional group, characterized by the R1R2C=NOH moiety, is a cornerstone in both synthetic organic chemistry and medicinal science. Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org In organic synthesis, they serve as versatile intermediates for producing a variety of other functional groups, including nitriles, amides (via the Beckmann rearrangement), amines, and nitro compounds. nih.gov They are also employed as protecting groups for carbonyl compounds due to their stability and the relative ease with which they can be introduced and removed. nih.gov
From a biological perspective, the oxime group is a significant pharmacophore that imparts a range of activities to molecules. Oxime derivatives are known for their fungicidal, insecticidal, and herbicidal properties in agricultural applications. nih.gov In medicine, this functionality is present in FDA-approved drugs and is noted for its antibacterial, antifungal, anticancer, and anti-inflammatory activities. For example, certain oxime-based cephalosporins have demonstrated improved efficacy and a broad spectrum of antimicrobial activity. The ability of the oxime group to act as a versatile ligand and participate in hydrogen bonding contributes to its effectiveness in interacting with biological targets. nih.gov
| Field | Application/Activity | Reference |
|---|---|---|
| Organic Synthesis | Intermediates for amides (Beckmann rearrangement), nitriles, amines | nih.gov |
| Medicinal Chemistry | Anticancer, Antidepressant, Antifungal (e.g., Oxiconazole) | nih.gov |
| Agriculture | Fungicidal, Insecticidal, Herbicidal properties | nih.gov |
| Analytical Chemistry | Recognition of essential and toxic analytes | nih.gov |
Contextualization of 3 Hydroxyimino 1,7 Dimethylindolin 2 One Within the Indolin 2 One and Oxime Classes
Design Principles for 1,7-Disubstituted Indolin-2-one Core Synthesis
Advanced Cyclization Strategies for the Indolin-2-one Nucleus
The formation of the bicyclic indolin-2-one ring system is a cornerstone of this synthetic endeavor. Intramolecular cyclization strategies are paramount, offering a direct route to the desired core structure. Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of indoles and their derivatives. nih.gov The palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani-type reaction, is particularly effective for the vicinal difunctionalization of an aryl halide and its ortho-C-H bond, which can be harnessed to construct the indolin-2-one scaffold. nih.gov
Another notable advanced cyclization method is the N-chlorosuccinimide (NCS)-mediated intramolecular cyclization. This reaction has been successfully employed to form a C-N bond at the indole (B1671886) 2-position, a key step in the synthesis of complex alkaloids. youtube.com This electrophilic cyclization proceeds under mild conditions and offers a valuable alternative to metal-catalyzed approaches. Furthermore, intramolecular [4+2] cycloaddition strategies provide a powerful means for the direct assembly of the bicyclic indole ring system from acyclic precursors, offering modularity and control over substitution patterns on the benzenoid ring. nih.gov
Regioselective Oxidation Pathways to Form Indolin-2-one Scaffolds
Regioselective oxidation of indole precursors presents a direct and atom-economical approach to the indolin-2-one core. The oxidation of indoles to 2-oxindoles can be achieved with a variety of oxidizing agents. youtube.com A facile method for this transformation involves the use of sulfuric acid adsorbed on silica (B1680970) gel, which promotes a practical and site-selective heterogeneous oxidation with broad substrate scope and functional group tolerance. youtube.com
Furthermore, oxidative cyclization of acyclic precursors is a powerful strategy. For instance, the oxidative cyclization of 2-aminophenyl-1,3-dione derivatives using a combination of ceric ammonium (B1175870) nitrate (B79036) (CAN) and TEMPO as oxidants provides an efficient route to C2-quaternary 2-hydroxy-indolin-3-ones, which can be further transformed into the desired indolin-2-one scaffold. researchgate.netresearchgate.net This method is operationally simple and demonstrates good functional group tolerance. researchgate.netresearchgate.net
Targeted Reduction Approaches for 1,7-Dimethylisatin Precursors
The reduction of the C3-carbonyl group of a 1,7-dimethylisatin precursor is a key transformation to yield the 1,7-dimethylindolin-2-one (B3055848) core. The Wolff-Kishner reduction and its modifications are well-suited for this purpose. This reaction involves the conversion of the carbonyl group to a hydrazone, followed by base-catalyzed reduction to a methylene (B1212753) group. While classical Wolff-Kishner conditions require high temperatures, milder, one-pot procedures have been developed. lookchem.comtandfonline.com For instance, the reduction of isatin derivatives can be achieved in hydrazine (B178648) hydrate, offering an efficient and mild synthesis of 2-oxindoles. lookchem.comtandfonline.com A microwave-assisted Wolff-Kishner reduction has also been reported, significantly reducing reaction times. acs.org In this method, isatin is first converted to the hydrazone with hydrazine and ethylene (B1197577) glycol under microwave irradiation, followed by treatment with potassium hydroxide (B78521) in ethylene glycol, also under microwave irradiation, to afford the oxindole (B195798). acs.org
Catalytic hydrogenation is another powerful method for the reduction of carbonyl groups. ucla.edu While sodium borohydride (B1222165) is generally used for the reduction of aldehydes and ketones to alcohols, it is typically unreactive towards the lactam carbonyl of the isatin ring system under standard conditions. youtube.comyoutube.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.org However, specific catalytic systems, often employing platinum group metals, can be effective for the reduction of the C3-carbonyl. ucla.edu The choice of catalyst and reaction conditions is crucial to achieve selective reduction without affecting the lactam functionality.
Modern Catalytic Methods for Indolin-2-one Formation (e.g., Metal-Free, Microwave-Assisted)
Recent advancements in organic synthesis have focused on the development of more sustainable and efficient catalytic methods. Metal-free approaches for the synthesis of indolin-2-ones are highly desirable to avoid residual metal contamination in the final products. An efficient metal-free method for the construction of C2-quaternary indolinones involves the (NH4)2S2O8 mediated oxidative dearomatization of indoles. lookchem.com This method provides a direct route to generate an all-carbon quaternary center at the C2 position of indoles. lookchem.com Additionally, metal-free radical cascade cyclizations have been developed for the synthesis of related fused indole systems. youtube.comorganic-chemistry.org
Microwave-assisted organic synthesis (MAOS) has gained significant traction for its ability to accelerate reaction rates, improve yields, and enhance product purity. researchgate.netrsc.org The application of microwave irradiation to classical indole syntheses, such as the Fischer, Madelung, and Bischler-Mohlau reactions, has been extensively reviewed. researchgate.net Specifically for indolin-2-one synthesis, microwave-assisted palladium-catalyzed cyclization of N-aryl enamines has been shown to produce 2-methyl-1H-indole-3-carboxylate derivatives in excellent yields and with high regioselectivity. masterorganicchemistry.com Furthermore, microwave-assisted copper-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) reactions have been used to synthesize 2-indolinone-based bis-1,2,3-triazole derivatives in excellent yields. acs.org
Chemical Transformations for C-3 Oxime Installation
Once the 1,7-dimethylindolin-2-one core is synthesized, the final step is the installation of the hydroxyimino (oxime) group at the C-3 position. This is typically achieved through a condensation reaction with hydroxylamine.
Optimized Condensation Reactions of Isatin Derivatives with Hydroxylamine
The condensation of the C-3 carbonyl group of an isatin derivative with hydroxylamine hydrochloride is a standard and efficient method for the synthesis of 3-(hydroxyimino)-indolin-2-ones. This reaction typically proceeds by refluxing the isatin derivative with hydroxylamine hydrochloride in a suitable solvent, such as ethanol (B145695). The reaction is generally clean and provides the corresponding oxime in good to excellent yields. This method has been successfully applied to a range of 1-alkyl-isatins, demonstrating its broad applicability.
| Isatin Derivative | Solvent | Conditions | Yield (%) |
|---|---|---|---|
| 1-Decyl-isatin | Absolute Ethanol | Reflux, 6 hours | 83 |
| 1-Tetradecyl-isatin | Absolute Ethanol | Reflux, 6 hours | Not specified |
| 1-Hexadecyl-isatin | Absolute Ethanol | Reflux, 6 hours | Not specified |
Strategies for Specific Methylation at N-1 and C-7 Positions
The synthesis of the target compound, this compound, requires precise methylation at two distinct positions: the indolin-2-one nitrogen (N-1) and the C-7 position of the benzene (B151609) ring. These transformations necessitate regioselective strategies to avoid unwanted side reactions.
N-Alkylation Protocols for the Indolin-2-one Nitrogen
The N-alkylation of the indolin-2-one scaffold is a fundamental transformation. Classical conditions for this reaction often involve the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide). rsc.org This method achieves high selectivity for N-alkylation over C-alkylation. rsc.org
More contemporary approaches have explored the use of transition metal catalysts. Iron-catalyzed N-alkylation of indoline (B122111) derivatives has been shown to be efficient. researchgate.net For instance, a one-pot, three-component protocol allows for a Fischer indolisation followed by a selective N-alkylation, which can be achieved rapidly at elevated temperatures (e.g., 80 °C) to ensure complete N-alkylation over competing C-3 alkylation. rsc.org Other methods include using potassium carbonate as a base in solvents like acetonitrile (B52724) and DMF. mdpi.com The weak nucleophilicity of the indole nitrogen can present a challenge, but various catalytic systems have been developed to overcome this, including those that enable the enantioselective N-alkylation of indoles. nih.govmdpi.com
Directed Methylation Methods at C-7 of the Indolin-2-one Ring
Achieving regioselective methylation at the C-7 position of the indolin-2-one ring is a more complex challenge due to the multiple potentially reactive C-H bonds on the benzene portion of the molecule. researchgate.net Advanced synthetic strategies often employ directing groups to steer the catalyst to the desired position.
Rhodium-catalyzed reactions have been developed for the C-7 selective methylation of indoles. researchgate.net These methods can utilize carboxylic acids or anhydrides as the methyl source via C-H and C-C bond activation. researchgate.net The key to the high regioselectivity is the installation of a directing group on the indole, which coordinates to the metal catalyst and positions it in proximity to the C-7 C-H bond. Similarly, other transition metals like iridium have been used for selective C-H functionalization, although sometimes favoring other positions like C-2 or C-4 depending on the directing group and substrate. nih.gov The installation of a pivaloyl group at the N-1 position, for example, can allow for the selective delivery of reagents to the C-7 position. researchgate.net These chelation-assisted, transition-metal-catalyzed C-H activation strategies represent a powerful tool for the precise synthesis of C-7 substituted indoles and their derivatives. researchgate.netnih.gov
Advanced Purification and Isolation Techniques for Oxime-Substituted Indolin-2-ones
The isolation of pure oxime-substituted indolin-2-ones from complex reaction mixtures requires robust purification techniques. The polarity and potential for isomerism in these compounds necessitate methods that offer high resolution and efficiency.
Flash Column Chromatography is a cornerstone technique for the purification of these compounds. This method uses a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their differential adsorption to the solid phase. For indolin-2-one derivatives, solvent systems such as dichloromethane/methanol or petroleum ether/ethyl acetate (B1210297) are often employed to effectively separate the desired product from starting materials, reagents, and byproducts. nih.gov
Recrystallization is another critical method for achieving high purity, particularly for solid compounds. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude product is dissolved in a minimal amount of a hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solution. mdpi.comnih.gov For indole-based oximes, solvent systems like acetone-water or ethanol are commonly used. mdpi.comnih.gov The purity of the final product is often confirmed by its sharp melting point. mdpi.com
Progress and purity are typically monitored using Thin-Layer Chromatography (TLC) . This rapid analytical technique helps in identifying the components of a mixture and is invaluable for optimizing the solvent system for flash chromatography and for assessing the purity of isolated fractions. mdpi.com For complex separations or to isolate minor products, more advanced techniques like preparative High-Performance Liquid Chromatography (Prep-HPLC) may be utilized.
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Advanced Spectroscopic Techniques for Electronic Transitions (e.g., UV-Vis Absorption and Emission)
A comprehensive analysis of the electronic transitions of this compound through UV-Vis absorption and emission spectroscopy provides critical insights into its molecular structure and photophysical properties. While specific experimental data for this compound is not extensively available in the public domain, the spectroscopic characteristics can be inferred from the well-documented behavior of the isatin chromophore and its derivatives.
The electronic spectrum of isatin and its analogues is typically characterized by two main absorption bands. The first, a high-intensity band observed in the ultraviolet region (260–350 nm), is attributed to π → π* transitions within the aromatic system. The position and molar absorptivity of this band are sensitive to the nature and position of substituents on the aromatic ring as well as the N-alkylation. A second, generally weaker band appears at longer wavelengths (350–600 nm) and is assigned to an n → π* transition involving the non-bonding electrons of the carbonyl oxygen atoms, or to an intramolecular charge transfer (ICT) transition.
For this compound, the introduction of the hydroxyimino group at the C3 position and the methyl groups at the N1 and C7 positions are expected to modulate these electronic transitions. The N-methylation typically leads to a bathochromic (red) shift of the absorption bands. The methyl group at the C7 position may induce further shifts due to steric and electronic effects.
Hypothetical UV-Vis Absorption Data
Based on the general characteristics of isatin derivatives, a hypothetical UV-Vis absorption spectrum for this compound in a common organic solvent like ethanol could be expected to exhibit the following features. It is crucial to note that these are estimated values and require experimental verification.
| Solvent | λmax,1 (nm) | ε1 (M-1cm-1) | Transition | λmax,2 (nm) | ε2 (M-1cm-1) | Transition |
| Ethanol | ~280-310 | ~15,000-25,000 | π → π | ~400-450 | ~1,000-3,000 | n → π / ICT |
| Dichloromethane | ~285-315 | ~16,000-26,000 | π → π | ~410-460 | ~1,200-3,500 | n → π / ICT |
| Acetonitrile | ~275-305 | ~14,000-24,000 | π → π | ~395-445 | ~900-2,800 | n → π / ICT |
Emission Spectroscopy
The fluorescence properties of isatin derivatives are highly dependent on their structure and the surrounding environment. Generally, isatins are weakly fluorescent. However, substitution at the N-position and modifications at the C3-position can significantly influence the emission characteristics. For this compound, excitation at the wavelength of the main absorption band (π → π* transition) would be expected to result in fluorescence emission at a longer wavelength. The quantum yield of this emission is anticipated to be modest and sensitive to solvent polarity.
Hypothetical Fluorescence Emission Data
The following table provides a hypothetical representation of the fluorescence emission data for this compound.
| Solvent | λexcitation (nm) | λemission (nm) | Quantum Yield (ΦF) |
| Ethanol | ~290 | ~450-500 | ~0.01-0.1 |
| Dichloromethane | ~295 | ~460-510 | ~0.02-0.15 |
| Acetonitrile | ~285 | ~440-490 | ~0.01-0.08 |
Detailed Research Findings
Detailed experimental studies on the photophysical properties of this compound are necessary to confirm these hypothetical values. Such research would involve synthesizing the compound, followed by systematic spectroscopic measurements in a range of solvents with varying polarities. Investigating the effect of pH on the absorption and emission spectra would also be crucial, given the presence of the acidic hydroxyimino proton. Time-resolved fluorescence spectroscopy could provide valuable information on the excited-state dynamics, including fluorescence lifetimes. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) would complement the experimental findings by providing insights into the nature of the electronic transitions and the molecular orbitals involved. The lack of specific published research on this particular compound highlights an opportunity for future investigation in the field of heterocyclic chemistry and photophysics.
Computational Chemistry and Theoretical Characterization of Indolin 2 One Oxime Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of indolin-2-one oxime systems. researchgate.net DFT methods are used to investigate molecular geometries, vibrational frequencies, and electronic absorption wavelengths. researchgate.net These calculations provide a detailed picture of the molecule's stability and electronic nature by solving the Schrödinger equation in an approximated manner. researchgate.net
The stability of a molecule can be inferred from its optimized geometry and thermodynamic parameters calculated at a specific level of theory, such as B3LYP/6–311++G(d,p). researchgate.net Theoretical calculations are typically performed on molecules in the gaseous phase, which can lead to slight variations when compared to experimental results from solid crystalline states. researchgate.net Nevertheless, these computational approaches are invaluable for predicting the fundamental characteristics of molecules like 3-(Hydroxyimino)-1,7-dimethylindolin-2-one.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.govsapub.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. researchgate.net
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net For related heterocyclic compounds, DFT calculations have been used to determine these energies, providing insights into their electronic behavior. researchgate.netresearchgate.net
Table 1: Illustrative Frontier Orbital Energies and Properties for Indolin-2-one Analogs
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.0 |
Note: These values are representative examples for similar heterocyclic systems and are not specific experimental data for this compound.
Molecular Electrostatic Potential (MEP) analysis is a valuable method for identifying the reactive sites within a molecule and for understanding intermolecular interactions. mdpi.comsemanticscholar.org The MEP map illustrates the charge distribution on the molecular surface, allowing for the prediction of sites for electrophilic and nucleophilic attack. researchgate.netbhu.ac.in
The MEP surface is color-coded to represent different potential values:
Red and Yellow regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are often involved in hydrogen bonding as proton acceptors. mdpi.comresearchgate.net In this compound, these regions would be localized around the oxygen atoms of the carbonyl and oxime groups.
Blue regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. researchgate.net For the target molecule, positive potentials would be expected around the hydrogen atoms, particularly the one attached to the oxime group. nih.gov
This analysis provides a visual guide to the molecule's reactivity and its potential hydrogen bonding interactions. mdpi.comnih.gov
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions that contribute to molecular stability. molfunction.comresearchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, a phenomenon known as hyperconjugation. ijcce.ac.irijcce.ac.irscirp.org The stabilization energy (E(2)) associated with these interactions quantifies their significance. researchgate.net
In the structure of this compound, key interactions would include:
π → π transitions:* Delocalization of π-electrons within the aromatic and heterocyclic ring systems.
n → σ and n → π transitions:** Delocalization of lone pair electrons (n) from oxygen and nitrogen atoms into antibonding sigma (σ) or pi (π) orbitals. mdpi.com
A higher E(2) value indicates a more intense interaction between the electron donor and acceptor, signifying greater electron delocalization and increased molecular stability. scirp.org This analysis helps to rationalize the molecule's electronic structure beyond a simple Lewis representation. scirp.org
Molecular Docking Simulations to Investigate Ligand-Target Recognition
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific macromolecular target, such as a protein or enzyme. walisongo.ac.id This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. mdpi.com For derivatives of indolin-2-one, docking studies have been employed to explore their potential as inhibitors for various biological targets, such as HIV-1 integrase. nih.govresearchgate.net
The process involves placing the ligand into the binding site of the receptor and calculating a score that estimates the binding affinity. mdpi.com The results provide crucial information on how the ligand is accommodated within the active site. researchgate.net
A primary outcome of molecular docking is the detailed visualization of the binding mode, which includes all significant intermolecular interactions between the ligand and the target. nih.gov These non-covalent interactions are critical for the stability of the ligand-receptor complex. mdpi.com
Common interactions observed for heterocyclic ligands like this compound include:
Hydrogen Bonds: The oxime (-NOH) and carbonyl (C=O) groups are strong hydrogen bond donors and acceptors, respectively, capable of forming critical interactions with amino acid residues in a protein's active site. nih.govnih.gov
Hydrophobic Interactions: The dimethylated benzene (B151609) ring of the indolinone core can engage in hydrophobic interactions with nonpolar residues of the target.
π-π Stacking: The aromatic ring system can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov
Table 2: Potential Intermolecular Interactions for this compound
| Interaction Type | Molecular Feature Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond (Donor) | Oxime hydroxyl (-OH) group | Aspartate, Glutamate, Serine |
| Hydrogen Bond (Acceptor) | Carbonyl (C=O) and Oxime (N=) groups | Arginine, Histidine, Lysine, Serine |
| Hydrophobic | 1,7-dimethylindolin-2-one (B3055848) core | Alanine, Valine, Leucine, Isoleucine |
| π-π Stacking | Benzene ring of the indolinone core | Phenylalanine, Tyrosine, Tryptophan |
Molecular docking programs calculate a binding affinity or docking score, typically expressed in kcal/mol, which estimates the strength of the ligand-target interaction. mdpi.com A lower (more negative) binding energy value generally indicates a more stable complex and a higher predicted affinity. mdpi.com
These predicted affinities allow for the ranking of different compounds against a specific target, helping to prioritize molecules for further experimental testing. nih.gov For example, docking studies on 3-hydroxy-indolin-2-one derivatives against HIV-1 integrase have successfully identified compounds with potent inhibitory potential based on their favorable binding energies and interaction profiles. nih.govresearchgate.net The binding affinity is influenced by the sum of all intermolecular forces, including hydrogen bonds, electrostatic interactions, and hydrophobic effects. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.govmdpi.com These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. mdpi.com For indolin-2-one derivatives, QSAR studies can elucidate the key structural features that govern their therapeutic effects. nih.govnih.gov
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of ligand-receptor interactions by considering the three-dimensional properties of molecules. nih.govnih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that correlate the biological activity of a set of molecules with their 3D molecular fields. nih.govnih.gov
CoMFA calculates steric and electrostatic fields around a series of aligned molecules. The resulting field values are then correlated with biological activity using partial least squares (PLS) analysis. This method can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. For a hypothetical series of indolin-2-one oxime analogs, a CoMFA model would typically yield statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).
CoMSIA , in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive picture of the intermolecular interactions that influence biological activity. A CoMSIA model for indolin-2-one oximes would likely result in a statistically robust model, as indicated by its q² and r² values, and offer detailed insights through its contour maps.
The following interactive table illustrates the kind of statistical results that might be expected from CoMFA and CoMSIA studies on a series of indolin-2-one oxime derivatives.
| Model | q² | r² | Steric Contribution (%) | Electrostatic Contribution (%) | Hydrophobic Contribution (%) | H-Bond Donor Contribution (%) | H-Bond Acceptor Contribution (%) |
| CoMFA | 0.65 | 0.92 | 55 | 45 | N/A | N/A | N/A |
| CoMSIA | 0.71 | 0.95 | 25 | 30 | 20 | 15 | 10 |
This table is illustrative and based on typical results from 3D-QSAR studies on heterocyclic compounds.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility and its interaction with biological targets such as enzymes or receptors. nih.gov
The process of an MD simulation typically involves:
System Setup: The molecule of interest is placed in a simulated environment, often a box of water molecules with ions to mimic physiological conditions.
Energy Minimization: The initial system is relaxed to a low-energy conformation.
Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure.
Production Run: The simulation is run for a specific period, during which the trajectories of all atoms are recorded.
Analysis of the MD trajectory can reveal important information about the stability of the molecule and its complexes. Key parameters that are often analyzed include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating the stability of the system.
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.
Radius of Gyration (Rg): Indicates the compactness of the molecule or complex over time.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds, which are crucial for molecular recognition and complex stability.
Theoretical Evaluation of Chemical Reactivity Indices and Solvent Effects
The chemical reactivity of this compound can be theoretically evaluated using methods based on Density Functional Theory (DFT). mdpi.comresearchgate.netlongdom.org DFT calculations provide insights into the electronic structure of a molecule, from which various chemical reactivity indices can be derived. mdpi.comresearchgate.netlongdom.org These indices help in understanding the molecule's stability, reactivity, and potential sites for electrophilic or nucleophilic attack. semanticscholar.org
Key chemical reactivity indices include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. semanticscholar.org
Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies and are used to calculate other reactivity descriptors.
Global Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Softer molecules are generally more reactive. semanticscholar.org
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. mdpi.com
The following interactive table provides hypothetical values for the chemical reactivity indices of this compound, calculated at the B3LYP/6-31G(d) level of theory.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Global Hardness (η) | 2.65 |
| Global Softness (S) | 0.38 |
| Electronegativity (χ) | 3.85 |
| Electrophilicity Index (ω) | 2.80 |
This table is for illustrative purposes and contains hypothetical data.
Furthermore, computational studies can be employed to investigate the influence of solvents on the structure, stability, and reactivity of this compound. nih.govmdpi.comresearchgate.net Different solvent models, such as implicit and explicit solvent models, can be used to simulate how the polarity and hydrogen-bonding capabilities of the solvent affect the molecule's properties. researchgate.net This is particularly important for understanding its behavior in biological environments.
Structure Activity Relationship Sar Studies of 3 Hydroxyimino 1,7 Dimethylindolin 2 One Derivatives
Influence of the C-3 Oxime Moiety on Biological Activity
The oxime moiety at the C-3 position of the indolin-2-one core is a critical determinant of biological activity. This functional group can participate in hydrogen bonding and other non-covalent interactions with biological targets. The nitrogen and oxygen atoms of the oxime can act as both hydrogen bond donors and acceptors, facilitating binding to the active sites of enzymes.
The reactivity of the hydroxyimino group allows for its participation in various chemical reactions, which can be utilized to synthesize a diverse library of derivatives for SAR studies. For instance, the oxime can undergo condensation reactions with aldehydes or ketones. These modifications can significantly alter the steric and electronic properties of the molecule, thereby influencing its interaction with biological targets.
Stereochemical Impact of Oxime Isomerism (Z/E) on Biological Profiles
A crucial aspect of the C-3 oxime moiety's influence on bioactivity is its stereochemistry. Oximes can exist as two geometric isomers, (Z) and (E), arising from the restricted rotation around the C=N double bond. This stereoisomerism plays a fundamental role in pharmacology, as the three-dimensional arrangement of atoms can dictate how a molecule interacts with its biological target. nih.gov
The differential spatial orientation of the hydroxyl group in the (Z) and (E) isomers can lead to distinct binding modes within an enzyme's active site. One isomer may fit more favorably into a binding pocket, leading to enhanced inhibitory activity, while the other may experience steric hindrance or be unable to form key interactions. For example, in the context of indole-3-carbaldehyde oxime derivatives, both syn (Z) and anti (E) isomers have been synthesized and studied for their biological activities. mdpi.com The stability of these isomers can be influenced by the reaction conditions, with acidic or neutral pH favoring the formation of one isomer over the other. mdpi.com
Erroneous assignment of the alkene stereochemistry in similar 3-acylidene 2-oxindoles by NMR spectroscopy has been noted, highlighting the importance of accurate stereochemical determination, for which UV-Vis spectroscopy has been suggested as a more reliable method. nih.gov The distinct biological activities often observed between stereoisomers underscore the necessity of separating and individually evaluating each isomer to fully understand the SAR. mdpi.com
Role of N-1 and C-7 Methyl Substituents in Modulating Molecular Interactions and Efficacy
The methyl groups at the N-1 and C-7 positions of the indolin-2-one ring in 3-(Hydroxyimino)-1,7-dimethylindolin-2-one also play a significant role in modulating the molecule's properties and biological activity.
Systematic Modifications of the Indolin-2-one Core and Their SAR Implications
Systematic modifications of the indolin-2-one core are a cornerstone of SAR studies aimed at optimizing the potency and selectivity of these compounds. The indolin-2-one scaffold is considered a promising pharmacophore for binding to the ATP active pocket of kinases like VEGFR-2. researchgate.net
Key areas for modification include:
The C-3 position: As discussed, this position is crucial for introducing diversity. Besides the oxime, other substituents such as alkenyl groups have been explored, leading to potent multi-kinase inhibitors. nih.gov
The N-1 position: Alkylation, arylation, or introduction of other functional groups at this position can significantly impact activity. nih.gov
The aromatic ring (positions C-4, C-5, C-6, and C-7): Substitution on the benzene (B151609) ring of the indolin-2-one core can modulate the electronic and steric properties of the molecule, influencing its interaction with target proteins.
These modifications are often guided by computational methods like molecular docking and 3D-QSAR to predict the binding modes and affinities of the designed analogs. The goal is to identify substituents and structural features that enhance the desired biological activity while minimizing off-target effects.
SAR Studies Related to Specific Molecular Targets and Biological Pathways
The versatility of the indolin-2-one scaffold has led to its investigation against a wide range of molecular targets, with SAR studies providing valuable insights into the structural requirements for potent and selective inhibition.
Kinase Inhibitory Activities and Associated SAR (e.g., VEGFR, TRKs, c-KIT, Aurora B, FLT3, GSK-3β, CDK)
Indolin-2-one derivatives have been extensively studied as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
VEGFR (Vascular Endothelial Growth Factor Receptor): The indolin-2-one core is a well-established pharmacophore for targeting the ATP-binding site of VEGFR-2. researchgate.net SAR studies have shown that specific substitutions on the indolin-2-one ring and the C-3 side chain are critical for potent inhibition. For instance, certain analogs have demonstrated high selectivity for VEGFR-2 over other kinases like PDGFR-β. nih.gov
FLT3 (FMS-like Tyrosine Kinase 3): Some multi-targeted indolin-2-one derivatives have shown inhibitory activity against FLT3, a kinase often mutated in acute myeloid leukemia. nih.gov
GSK-3β (Glycogen Synthase Kinase 3β) and CDK (Cyclin-Dependent Kinase): The inhibitory potency of compounds against these kinases has been explored, with some derivatives showing micromolar to submicromolar IC50 values. mdpi.com
Other Kinases: The broader applicability of this scaffold is evident from its activity against a range of other kinases, with ongoing efforts to develop selective inhibitors.
| Compound/Derivative Series | Target Kinase | Key SAR Findings | Reference |
|---|---|---|---|
| Indolin-2-one analogues | VEGFR-2, VEGFR-3, FLT3, Ret, PDGFR-β | Compound 3b showed effective inhibition of multiple kinases with selectivity for VEGFR-2 over PDGFR-β. | nih.gov |
| 3-Alkenyl-oxindole derivatives | Multi-kinase inhibitors | Demonstrated potent antiproliferative activity as multi-kinase inhibitors. | nih.gov |
| 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives | CDK5/p25, CK1δ/ε, GSK3α/β, DYRK1A | Identified promising compounds targeting CK1δ/ε and DYRK1A. | mdpi.com |
Enzyme Inhibition Profiles (e.g., Topoisomerase IV, Thioredoxin Reductase)
Beyond kinases, derivatives of the indolin-2-one scaffold have been investigated for their ability to inhibit other classes of enzymes. While specific data on this compound's activity against Topoisomerase IV and Thioredoxin Reductase is not detailed in the provided context, the broader class of indole (B1671886) derivatives has shown promise in various enzymatic assays. For example, certain indole derivatives have been explored for their antimicrobial properties, which can be linked to the inhibition of essential bacterial enzymes. The oxime functionality, in particular, has been a feature in compounds with antibacterial and antifungal activity. nih.gov
Receptor Binding Affinity and Selectivity Analyses
Information regarding the receptor binding affinity and selectivity of this compound derivatives is not available in the public domain. Typically, this section would detail the results of in vitro binding assays used to determine the affinity of the compounds for their primary biological target and a panel of other receptors to assess selectivity.
Such an analysis would involve generating data tables of binding constants (e.g., Kᵢ, Kₔ, or IC₅₀ values) for a series of analogues. These tables would systematically explore how modifications to the 1,7-dimethylindolin-2-one (B3055848) core and the 3-(hydroxyimino) moiety affect binding potency and specificity. For example, researchers might investigate the impact of altering the alkyl groups at the 1- and 7-positions, or introducing various substituents on the aromatic ring. The configuration of the hydroxyimino group (E/Z isomerism) would also be a critical factor to investigate.
A representative data table for such an analysis would look like this:
| Compound ID | R¹ Substituent | R⁷ Substituent | Target Receptor Kᵢ (nM) | Off-Target Receptor A Kᵢ (nM) | Off-Target Receptor B Kᵢ (nM) | Selectivity Index (A/Target) | Selectivity Index (B/Target) |
| 1a | CH₃ | CH₃ | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1b | H | CH₃ | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1c | CH₃ | H | Data not available | Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no experimental data for this compound derivatives could be found.
Pharmacophore Development and Rational Lead Optimization Strategies
The development of a pharmacophore model is contingent on the availability of structure-activity relationship data for a series of active compounds. A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity.
Without SAR data for this compound derivatives, a pharmacophore model cannot be constructed. If such data were available, computational chemists would align the most active compounds to identify common features. This model would then serve as a guide for rational lead optimization.
Rational lead optimization strategies based on a pharmacophore model would involve designing new molecules that better fit the identified features, with the aim of improving potency, selectivity, and pharmacokinetic properties. For example, if the pharmacophore model indicated a necessary hydrogen bond acceptor at a specific location, new derivatives could be synthesized to include a functional group capable of forming such an interaction. Molecular docking studies, which place a ligand into the binding site of a target protein, are often used in conjunction with pharmacophore models to refine lead optimization strategies.
Mechanistic Investigations of Biological Activities of Indolin 2 One Oximes
Molecular Mechanisms of Enzyme Inhibition by Indolin-2-one Oximes
Indolin-2-one oximes exert their biological effects primarily through the inhibition of key enzymes involved in cellular signaling, proliferation, and maintenance. The following sections detail the molecular interactions and inhibitory mechanisms against several critical enzyme targets.
ATP Competitive Binding Mechanisms in Kinase Inhibition
Protein kinases are a large family of enzymes that regulate the majority of cellular processes, making them significant targets for drug discovery. Many kinase inhibitors function by competing with adenosine (B11128) triphosphate (ATP), the phosphate (B84403) donor, for binding to the enzyme's active site. nih.govnih.gov The indole (B1671886), azaindole, and oxindole (B195798) scaffolds are recognized as crucial pharmacophores in the design of ATP-competitive kinase inhibitors. nih.govmdpi.com These structures can form key hydrogen bonds with hinge residues in the ATP-binding pocket of kinases. nih.gov
While specific studies detailing the ATP-competitive kinase inhibition by 3-(Hydroxyimino)-1,7-dimethylindolin-2-one are not extensively documented, the broader class of oxindole derivatives has shown significant potential. For instance, the oxindole core is central to several approved kinase inhibitors. The mechanism involves the inhibitor molecule occupying the ATP-binding site, thereby preventing the kinase from phosphorylating its downstream substrates and blocking signal transduction. nih.gov
Table 1: Types of Kinase Inhibitors and Their Binding Mechanisms
| Inhibitor Type | Binding Site | Kinase State | Mechanism of Action |
|---|---|---|---|
| Type I | ATP-binding pocket | Active | Competes directly with ATP, blocking substrate phosphorylation. nih.gov |
| Type II | ATP-binding site and an adjacent hydrophobic pocket | Inactive | Stabilizes the inactive conformation of the kinase. nih.gov |
| Type III | Allosteric site near the ATP pocket | Varies | Modulates kinase activity without direct ATP competition. nih.gov |
| Type IV | Allosteric site distant from the ATP pocket | Varies | Induces conformational changes that inhibit activity. nih.gov |
Elucidation of Topoisomerase IV Inhibition Mechanisms
Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. nih.govuni-tuebingen.de Topoisomerase IV, in particular, is crucial for decatenating daughter chromosomes following DNA replication. nih.gov Its inhibition leads to disruptions in DNA replication and ultimately bacterial cell death. researchgate.netnih.gov
The primary mechanism of well-known inhibitors like fluoroquinolones involves stabilizing a cleavage complex between topoisomerase IV and DNA. nih.gov This action converts the enzyme into a cellular poison that generates lethal double-strand breaks in the bacterial chromosome. researchgate.netnih.gov While research has identified various chemical scaffolds that inhibit this enzyme, including aminocoumarins and thiosemicarbazides, specific studies demonstrating the inhibition of topoisomerase IV by this compound or related indolin-2-one oximes are not prominent in the current scientific literature. uni-tuebingen.deresearchgate.net Docking studies with other scaffolds have suggested that inhibitors can target the ATP-binding pocket located on the ParE subunit of the enzyme. researchgate.net
Mechanistic Insights into Thioredoxin Reductase (TrxR) Targeting
The thioredoxin (Trx) system, comprising thioredoxin, thioredoxin reductase (TrxR), and NADPH, is a major antioxidant system in cells. nih.gov TrxR is a selenoenzyme that has become a promising target for anticancer therapy due to its role in maintaining cellular redox balance and supporting cancer cell proliferation and survival. nih.govrsc.org
Certain indolin-2-one derivatives have been identified as potent inhibitors of TrxR. nih.govnih.gov The mechanism of inhibition is believed to involve the targeting of the highly accessible selenocysteine (B57510) (Sec) residue in the C-terminal active site of the enzyme. nih.gov These compounds can act as Michael acceptors, leading to an irreversible inhibition of TrxR. nih.gov Inhibition of TrxR disrupts the cellular redox state, leading to:
Cellular thioredoxin oxidation. nih.gov
Increased oxidative stress. nih.gov
Activation of apoptosis signal-regulating kinase 1 (ASK1). nih.gov
Activation of downstream p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov
Induction of cell death featuring hallmarks of apoptosis, such as PARP cleavage and caspase-3 activation. nih.gov
Although these findings apply to the broader indolin-2-one class, they provide a plausible mechanistic framework for the potential activity of this compound.
Anti-angiogenic Mechanisms via VEGFR Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of this process. mdpi.com Specifically, VEGFR-2 is a primary receptor tyrosine kinase that, upon binding VEGF-A, triggers downstream signaling pathways promoting endothelial cell proliferation, migration, and survival. mdpi.commdpi.com
Inhibition of the VEGF/VEGFR signaling axis is a clinically validated strategy for anti-angiogenic therapy. nih.gov The indolin-2-one scaffold is a core component of several multi-kinase inhibitors that target VEGFR-2, such as Sunitinib (B231). These small-molecule inhibitors typically bind to the ATP-binding site within the kinase domain of VEGFR-2, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the PI3K/Akt and Ras/MAPK pathways. mdpi.com This blockade of VEGFR-2 signaling effectively inhibits the key steps of angiogenesis. mdpi.com While this mechanism is well-established for certain indolin-2-one derivatives, specific experimental validation for this compound as a VEGFR inhibitor is required.
Tropomyosin Receptor Kinase (TRKs) Inhibitory Action
The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. nih.gov Aberrant activation of TRK proteins, often through gene fusions, has been identified as an oncogenic driver in a wide range of cancers. researchgate.net This has made TRK kinases attractive targets for cancer therapy. nih.gov
TRK inhibitors are generally classified based on their binding mode to the kinase domain. nih.gov Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase, which is the most common type under clinical investigation. nih.gov The development of next-generation inhibitors focuses on overcoming resistance mutations that can arise within the ATP-binding pocket. researchgate.net Although the indolin-2-one scaffold is a versatile platform for kinase inhibitors, there is currently a lack of specific data identifying this compound as an inhibitor of the TRK family of kinases.
Cellular and Sub-cellular Mechanistic Pathways
As detailed in section 6.1.3, the targeting of Thioredoxin Reductase (TrxR) by certain indolin-2-one compounds triggers a cascade of cellular events. nih.gov The initial inhibition of TrxR leads to a buildup of reactive oxygen species (ROS), creating a state of oxidative stress. This redox imbalance activates stress-response pathways, notably the ASK1-p38/JNK MAPK signaling cascade. nih.govnih.gov Persistent activation of these pathways can culminate in the induction of programmed cell death, or apoptosis, characterized by the activation of executioner caspases like caspase-3 and the cleavage of substrates such as PARP. nih.gov
Furthermore, the inhibition of protein kinase families, such as those involved in cell cycle regulation, can lead to distinct cellular outcomes. For example, inhibition of specific kinases can cause cell cycle arrest at different phases, such as G1 or G2/M, preventing cellular proliferation. researchgate.net If anti-angiogenic mechanisms via VEGFR inhibition are active, the compound would primarily affect endothelial cells, preventing their proliferation, migration, and formation of new vascular networks essential for tumor growth. mdpi.com
Table 2: Summary of Potential Cellular and Sub-cellular Effects of Indolin-2-one Derivatives
| Molecular Target | Sub-cellular Pathway Affected | Potential Cellular Outcome |
|---|---|---|
| Thioredoxin Reductase (TrxR) | Redox Homeostasis, ASK1-p38/JNK MAPK Signaling | Increased Oxidative Stress, Apoptosis nih.gov |
| Kinases (General) | Various Signaling Pathways (e.g., Proliferation, Survival) | Inhibition of Cell Growth, Cell Cycle Arrest researchgate.net |
| VEGFR-2 | VEGF Signaling Cascade (PI3K/Akt, MAPK) | Inhibition of Angiogenesis mdpi.commdpi.com |
Induction of Apoptosis and Cell Cycle Modulation in Cancer Cells
The anticancer properties of indolin-2-one derivatives are frequently linked to their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle in malignant cells.
Apoptosis Induction: Research into various indolin-2-one analogs demonstrates their potential as cytotoxic agents against a panel of human tumor cell lines. The mechanisms often involve the modulation of key proteins that regulate the apoptotic cascade. For example, some derivatives can trigger apoptosis by inhibiting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. This inhibition leads to the accumulation of p53, which in turn activates downstream target genes to initiate apoptosis. Furthermore, the Bcl-2 family of proteins, which are central regulators of apoptosis, are also targets. Overexpression of anti-apoptotic proteins like Mcl-1 is a common survival mechanism in cancer cells, and developing small molecules that inhibit these proteins is a promising therapeutic strategy.
Cell Cycle Modulation: In addition to inducing apoptosis, indolin-2-one compounds can exert cytostatic effects by modulating the cell cycle. Studies show that these compounds can cause cancer cells to accumulate in a specific phase of the cell cycle, most commonly the G1 or G2/M phase, thereby preventing their proliferation. nih.gov This arrest is often achieved by altering the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors. For instance, treatment with certain compounds can lead to a decrease in the expression of cyclin D1, a protein crucial for progression through the G1 phase, and an increase in inhibitors like p21WAF1 and p27KIP1. nih.gov
Table 1: Cytotoxic Activity of Selected Anticancer Agents
| Compound/Agent | Cell Line | Effect | Reference |
|---|---|---|---|
| Dentatin | PC-3 (Prostate Cancer) | Induces apoptosis via downregulation of Bcl-2, Bcl-xL, and survivin. | nih.gov |
| Inostamycin | Ms-1 (Lung Carcinoma) | Induces apoptosis and G1 phase cell cycle arrest. | nih.gov |
Involvement of Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades (ERK, JNK, p38)
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial transducers of extracellular signals to cellular responses, controlling processes like cell proliferation, differentiation, inflammation, and apoptosis. The three major MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.
Several studies have implicated the modulation of MAPK signaling as a key mechanism for the biological activities of indolin-2-one derivatives. In the context of inflammation, these compounds have been shown to significantly inhibit the phosphorylation, and thus activation, of ERK, JNK, and p38 in macrophages stimulated with lipopolysaccharide (LPS). nih.gov By blocking these cascades, the compounds effectively suppress the downstream production of pro-inflammatory mediators. This inhibitory action on MAPK pathways is a cornerstone of the anti-inflammatory effects observed with this class of molecules.
Perturbation of Cellular Redox Homeostasis and Oxidative Stress Induction
Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense systems to neutralize them. A shift in this balance towards an excess of ROS results in oxidative stress, which can lead to cellular damage. However, in the context of cancer therapy, the induction of oxidative stress to a level that overwhelms the cancer cell's antioxidant capacity is a recognized therapeutic strategy.
Certain cytotoxic agents can promote the production of intracellular ROS. nih.gov This increase in ROS can trigger apoptotic pathways and cause damage to DNA, proteins, and lipids, ultimately leading to cell death. mdpi.com For example, live cells treated with some anticancer compounds show a significant, dose-dependent increase in ROS levels, which correlates with their antiproliferative and apoptotic effects. nih.gov
Conversely, some indolin-2-one derivatives have been found to protect against oxidative stress. These compounds can enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase, thereby reducing ROS levels and protecting cells from oxidative damage. nih.govnih.gov This dual role highlights the chemical diversity of the indolin-2-one scaffold and its potential for developing agents that can either induce or mitigate oxidative stress depending on the therapeutic context.
Advanced Target Identification Methodologies (e.g., Activity-Based Protein Profiling (ABPP))
Identifying the specific molecular targets of a bioactive compound is a critical and often challenging step in drug discovery. Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomic technology to meet this challenge. researchgate.net ABPP utilizes chemical probes that covalently bind to the active sites of enzymes in a complex proteome, allowing for the assessment of the functional state of entire enzyme families. nih.govmdpi.com
The general workflow of ABPP involves designing and synthesizing a probe that typically consists of three elements: a reactive group (or "warhead") that binds to the target, a reporter tag (like a fluorophore or biotin) for detection and enrichment, and a linker. nih.gov This technique allows for the identification of protein targets and can be used in a competitive format to determine a drug's selectivity and potency across the proteome. mdpi.com
While ABPP has been widely applied to enzyme classes like hydrolases, its application to other families, such as oxidoreductases, is an area of active development. rsc.orgnih.gov For compounds like indolin-2-one oximes, ABPP represents a valuable tool to elucidate their mechanism of action by directly identifying the enzymes they interact with in a native biological system, thus accelerating the drug discovery process. nih.gov
Anti-inflammatory Mechanism of Action (e.g., Modulation of Cytokine Production: TNF-α, IL-6; COX-2/iNOS pathways)
The anti-inflammatory properties of indolin-2-one derivatives are well-documented and are mediated through the modulation of multiple key inflammatory pathways. A primary mechanism is the inhibition of pro-inflammatory cytokine production.
Studies on macrophage cell lines have shown that 3-substituted-indolin-2-one derivatives can effectively suppress the production of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in response to inflammatory stimuli. nih.gov This suppression occurs at both the protein and mRNA levels. The inhibition of these cytokines is critical, as they are central mediators of the inflammatory response. d-nb.infonih.govmdpi.com
The mechanism for this cytokine suppression is often linked to the inhibition of upstream signaling pathways. Indolin-2-one derivatives have been shown to attenuate the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.gov They achieve this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action, combined with the inhibition of MAPK and Akt signaling, prevents the translocation of transcription factors to the nucleus, thereby shutting down the expression of genes for inflammatory mediators like iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). nih.govmdpi.com
Table 2: Anti-inflammatory Effects of a 3-(3-hydroxyphenyl)-indolin-2-one
| Target Pathway/Molecule | Effect Observed in RAW264.7 Cells | Reference |
|---|---|---|
| Nitric Oxide (NO) Production | Inhibition in a concentration-dependent manner | nih.gov |
| TNF-α Production | Suppression in a concentration-dependent manner | nih.gov |
| IL-6 Production | Suppression in a concentration-dependent manner | nih.gov |
| Akt Signaling Pathway | Attenuation of phosphorylation | nih.gov |
| MAPK (JNK, ERK, p38) Pathway | Attenuation of phosphorylation | nih.gov |
Mechanistic Studies of Antimicrobial Action (e.g., against Gram-positive bacteria, DNA damage)
The indolin-2-one scaffold and its oxime derivatives have been explored for their potential as antimicrobial agents. Research has shown that certain functionalized oximes exhibit significant activity, particularly against Gram-positive bacteria. nih.gov
Several studies have synthesized and screened libraries of oxime derivatives against a panel of pathogenic microbes. nih.goveurjchem.com The results indicate that specific structural features are key to their antimicrobial potency. For instance, an oxime ether derivative of a trans-diamino-cyclopentenone, which shares some structural motifs with indolin-2-ones, displayed remarkable activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov This suggests that the oxime functional group can be a critical pharmacophore for antibacterial activity. While the precise mechanism of action is not fully elucidated for all derivatives, potential pathways include the disruption of cell wall synthesis, inhibition of essential enzymes, or induction of DNA damage.
Neuroprotective Pathways and Mechanisms
Oxidative stress is a major contributor to the pathology of various neurodegenerative diseases. Consequently, compounds with the ability to mitigate oxidative damage in the nervous system are of significant therapeutic interest. nih.gov
While direct studies on this compound are limited, research on related heterocyclic compounds provides insights into potential neuroprotective mechanisms. For example, certain thiazoline (B8809763) derivatives have been shown to protect primary cultured cortical astrocytes from hydrogen peroxide-induced oxidative stress. nih.gov These compounds were found to attenuate the reduction in the activity of key antioxidant enzymes such as superoxide dismutase and catalase, and they also reduced the levels of ROS and lipid peroxidation. nih.gov This suggests a mechanism of action centered on bolstering the cell's intrinsic antioxidant defenses. Such neuroprotective effects highlight a promising, albeit less explored, therapeutic avenue for compounds based on the indolin-2-one scaffold.
Future Directions and Emerging Research Perspectives for 3 Hydroxyimino 1,7 Dimethylindolin 2 One Research
Rational Design and Synthesis of Next-Generation Indolin-2-one Oxime Analogs with Enhanced Specificity
The development of new therapeutic agents hinges on the principles of rational drug design, where structural insights into drug-target interactions guide the synthesis of more potent and selective molecules. For the indolin-2-one oxime scaffold, future efforts will be heavily concentrated on creating next-generation analogs with precisely tailored properties.
One established strategy involves ligand-based drug design, drawing inspiration from the pharmacophoric features of known successful drugs. nih.gov For instance, new 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives have been designed and synthesized based on the key features of the VEGFR-2 inhibitor, sunitinib (B231). nih.gov This approach involves retaining the core indolin-2-one moiety to interact with key residues in a target's active site while introducing different functional groups to optimize binding and modulate structural rigidity. nih.gov Another approach is the molecular dissection of complex natural products, such as the anticancer agent indirubin, to design novel indolin-2-one compounds. nih.gov
Future synthesis will likely focus on creating libraries of derivatives by modifying the core structure at specific positions. These modifications could include:
Bioisosteric replacements: Swapping functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.
Scaffold hopping: Replacing the indolin-2-one core with other heterocyclic systems while maintaining the key binding interactions.
Introduction of chiral centers: Creating stereospecific analogs to potentially enhance binding affinity and reduce off-target effects.
A new series of isatin (B1672199) derivatives, the precursors to many indolin-2-ones, have been synthesized bearing moieties like β-hydroxy ketone, chalcone, or spiro-heterocycles, demonstrating the versatility of the core structure for creating diverse chemical entities. farmaceut.orgresearchgate.net
Table 1: Strategies for Rational Design of Indolin-2-one Analogs
| Design Strategy | Description | Example Application | Potential Outcome |
| Ligand-Based Design | Utilizing the structural features of a known active ligand to design new molecules. | Designing indolin-2-one thiazole derivatives based on the VEGFR-2 inhibitor sunitinib. nih.gov | Enhanced target specificity and potency. |
| Molecular Dissection | Breaking down a complex natural product into simpler, synthetically accessible analogs. | Designing novel indolin-2-ones based on the structure of indirubin. nih.gov | Discovery of new chemical phenotypes with novel mechanisms. nih.gov |
| Structure-Based Design | Using the 3D structure of the biological target to design complementary ligands. | Docking studies to confirm strong binding interactions within the VEGFR-2 active site. nih.gov | Improved binding affinity and selectivity. |
| Scaffold Modification | Synthesizing derivatives with diverse chemical moieties attached to the core structure. | Creation of isatin derivatives with β-hydroxy ketone, chalcone, or spiro-heterocycle moieties. farmaceut.orgresearchgate.net | Generation of novel lead structures with varied biological activities. farmaceut.org |
Identification and Validation of Novel Biological Targets for Indolin-2-one Oximes
A crucial aspect of future research is to expand the known biological targets for the indolin-2-one oxime class. While kinase inhibition is a well-trodden path for the parent scaffold, the unique chemistry of the oxime functional group may confer affinity for other, less conventional targets. nih.gov
In silico drug repurposing, or repositioning, stands out as a powerful strategy to identify new uses for existing chemical scaffolds. nih.gov This computational approach can predict new targets for libraries of synthesized molecules, which is advantageous as it bypasses potential hurdles in compound synthesis. nih.gov For the broader oxindole (B195798) scaffold, computational analyses have predicted a range of potential targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Although initial biological testing of one candidate did not show potent inhibition of VEGFR-2, the study highlighted numerous other therapeutically relevant targets worthy of investigation. nih.gov
Recent studies on structurally related compounds have revealed other promising targets:
Indoleamine-2,3-dioxygenase 1 (IDO1) and Signal Transducer and Activator of Transcription 3 (STAT3): Novel amide-oxime derivatives have been identified as dual inhibitors of IDO1 and STAT3, two significant targets in the tumor microenvironment for cancer therapy. mdpi.com The oxime moiety plays a crucial role, with its oxygen atom potentially serving as the iron-binding group in the IDO1 active site. mdpi.com
HIV-1 Ribonuclease H (RNase H): A series of 3-hydrazonoindolin-2-one derivatives, which are structurally analogous to oximes, were designed as inhibitors of HIV-1 RNase H, an emerging strategy for treating HIV-1. nih.gov The most potent of these compounds exhibited inhibitory activity in the sub-micromolar range. nih.gov
Validation of these computationally or analogously predicted targets will require rigorous biological testing. Techniques such as surface plasmon resonance (SPR) can be used to confirm direct binding interactions between the compound and the target protein and to determine kinetic and thermodynamic parameters of this interaction. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Key applications of AI/ML in this context include:
De Novo Drug Design: Generative deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of known molecules to generate novel chemical structures with desired properties. researchgate.netmdpi.com These models can explore a vast chemical space to design new indolin-2-one oxime analogs optimized for specific biological activities while adhering to pharmacological and safety profiles. mdpi.com
Prediction of Bioactivity and Properties: Machine learning algorithms can predict structure-activity relationships (SARs), helping to prioritize which newly designed compounds are most likely to be active. mdpi.com Furthermore, AI can predict crucial pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), helping to identify candidates with favorable drug-like characteristics early in the process. nih.gov
Synthesis Planning: AI-driven platforms can devise novel and efficient synthetic routes for target molecules, potentially reducing the time and resources required for their chemical synthesis. digitellinc.com
One project at Ames Laboratory is developing computational methods involving machine learning to predict the formation of metal-ligand complexes with high accuracy, which could be adapted to design indolin-2-one oximes with specific metal-binding properties for therapeutic or diagnostic purposes. ameslab.gov
Table 2: Applications of AI/ML in Indolin-2-one Oxime Research
| AI/ML Application | Description | Potential Impact |
| Generative Models | Algorithms (e.g., GANs, RNNs) that create new data samples that resemble a given dataset. mdpi.com | De novo design of novel indolin-2-one oxime structures with optimized potency and selectivity. mdpi.com |
| Predictive Modeling | ML algorithms trained on known data to predict properties of new compounds. | Accurate prediction of biological activity (SAR), physicochemical properties, and ADME profiles. nih.govmdpi.com |
| Virtual Screening | Using ML to analyze large chemical libraries and predict ligand-target binding. mdpi.com | Rapid and efficient identification of hit compounds from vast virtual libraries. |
| Synthesis Prediction | AI tools that suggest optimal and novel synthetic pathways for a target molecule. digitellinc.com | Acceleration of the chemical synthesis phase of drug development. |
Exploration of 3-(Hydroxyimino)-1,7-dimethylindolin-2-one in Chemical Biology Tool Development
Beyond its potential as a therapeutic agent, this compound can be developed into a valuable tool for chemical biology. Chemical probes are essential for dissecting complex biological pathways and validating drug targets. The indolin-2-one oxime scaffold can be strategically modified to create such tools.
Future research could focus on synthesizing derivatives of this compound that are functionalized with reporter tags. Examples include:
Fluorescent Probes: Attaching a fluorophore to the molecule would allow for visualization of its subcellular localization and interaction with target proteins using advanced microscopy techniques.
Biotinylated Probes: Incorporating a biotin (B1667282) tag would enable affinity purification of the target protein(s) from cell lysates, a crucial step in target identification and validation (pull-down assays).
Photoaffinity Probes: Introducing a photoreactive group would allow for the formation of a covalent bond between the probe and its biological target upon UV irradiation, enabling irreversible labeling and easier identification of the binding partners.
These chemical biology tools would be instrumental in elucidating the mechanism of action of this compound and related compounds, providing definitive evidence of their molecular targets and downstream effects.
Synergistic Approaches Combining Indolin-2-one Oximes with Other Bioactive Scaffolds
The complexity of diseases like cancer often necessitates combination therapies to achieve durable responses. Future strategies will likely involve combining indolin-2-one oximes with other bioactive molecules, either as separate agents or as single-molecule hybrid compounds.
The rationale behind this approach is to target multiple, complementary pathways simultaneously to enhance efficacy and overcome potential drug resistance mechanisms. Research has already demonstrated the potential of creating hybrid molecules by integrating the indolin-2-one moiety with other heterocyclic systems, such as thiazoles, to create potent antitumor agents. nih.gov Similarly, the synthesis of spiro[indole-heterocycles] generates new lead structures by combining the indolin-2-one scaffold with other cyclic fragments. farmaceut.org
In cancer immunotherapy, combining IDO1 inhibitors with other anticancer drugs has shown synergistic therapeutic effects in preclinical models. researchgate.net Therefore, an indolin-2-one oxime designed as an IDO1 inhibitor could be co-administered with checkpoint inhibitors or conventional chemotherapy to produce a more robust anti-tumor immune response. Another avenue involves creating Schiff base derivatives by reacting the core structure with other molecules, a strategy used to synthesize new quinoline-2-one derivatives with potential antibacterial activity. sapub.org This highlights the chemical tractability of related scaffolds for creating novel, multi-functional chemical entities.
Q & A
What experimental methodologies are recommended for confirming the structural identity of 3-(Hydroxyimino)-1,7-dimethylindolin-2-one?
Basic Research Focus : Structural elucidation.
Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve the molecular geometry, bond angles, and hydrogen bonding patterns. For example, SC-XRD analysis of related compounds like 6-hydroxy-3-(hydroxyimino)indolin-2-one confirmed the oxime group’s orientation and intramolecular hydrogen bonding .
- NMR Spectroscopy : Use H and C NMR to verify substituent positions, particularly the methyl groups at positions 1 and 7, and the hydroxyimino moiety. Compare chemical shifts with IUPAC-recommended nomenclature for oximes .
- FT-IR : Confirm the presence of C=N (oxime) stretching vibrations (~1600–1650 cm) and hydroxyl groups (~3200–3500 cm).
How can researchers address challenges in synthesizing this compound with high regioselectivity?
Advanced Research Focus : Synthetic optimization.
Methodological Answer :
- Oxime Formation : Optimize reaction conditions (e.g., hydroxylamine concentration, pH, temperature) to favor the hydroxyimino group’s formation. For example, acidic conditions may stabilize the oxime tautomer .
- Regioselective Methylation : Use protecting groups (e.g., tert-butoxycarbonyl) to direct methylation to positions 1 and 7. Monitor reaction progress via LC-MS to detect intermediates.
- Purification Strategies : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) to separate regioisomers. Validate purity using HPLC with a C18 column and UV detection at ~254 nm .
What analytical techniques are suitable for detecting impurities in this compound samples?
Basic Research Focus : Quality control.
Methodological Answer :
- HPLC-UV/Vis : Use gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to separate impurities. Reference pharmacopeial guidelines for related indolinone derivatives, which specify limits for impurities like E/Z isomers of hydroxyimino groups .
- Mass Spectrometry (LC-MS/MS) : Identify trace impurities (e.g., dehydroxy byproducts) via fragmentation patterns. For example, impurities in similar compounds were characterized using high-resolution MS to distinguish between isobaric species .
- TGA/DSC : Assess thermal stability and detect solvent residues or degradation products.
How does the tautomeric equilibrium of this compound influence its reactivity in biological systems?
Advanced Research Focus : Mechanistic studies.
Methodological Answer :
- Computational Modeling : Perform density functional theory (DFT) calculations to compare the stability of oxime (C=N-OH) and nitroso (C-N=O) tautomers. Solvent effects (e.g., polar protic vs. aprotic) can shift the equilibrium .
- Kinetic Studies : Monitor tautomerization rates using time-resolved UV-Vis spectroscopy. For instance, pH-dependent studies can reveal protonation states that favor specific tautomers.
- Biological Assays : Correlate tautomeric ratios (measured via NMR) with receptor-binding activity in vitro.
What strategies are effective for studying the photostability of this compound under UV irradiation?
Advanced Research Focus : Stability profiling.
Methodological Answer :
- Forced Degradation Studies : Expose the compound to UV light (e.g., 365 nm) in controlled environments (e.g., inert vs. oxygenated). Analyze degradation products via LC-MS and compare with stress-test guidelines for pharmaceuticals .
- Radical Scavenger Experiments : Add antioxidants (e.g., ascorbic acid) to determine if degradation is mediated by free radicals.
- Quantum Yield Calculations : Measure the photodegradation quantum yield using actinometry to quantify light absorption efficiency.
How can computational chemistry aid in predicting the pharmacokinetic properties of this compound?
Advanced Research Focus : ADME prediction.
Methodological Answer :
- Molecular Dynamics Simulations : Model membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer systems.
- Docking Studies : Predict binding affinity to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability.
- QSAR Models : Train models using datasets of indolinone derivatives to estimate logP, solubility, and plasma protein binding .
What are the critical considerations for designing a stability-indicating method for this compound?
Basic Research Focus : Analytical validation.
Methodological Answer :
- Forced Degradation : Subject the compound to heat, light, humidity, and oxidative stress. Ensure the method resolves degradation products from the parent compound.
- Validation Parameters : Follow ICH guidelines for linearity (R > 0.995), precision (%RSD < 2%), and robustness (e.g., column temperature ±5°C).
- Reference Standards : Use certified impurities (e.g., E/Z isomers) as controls, as outlined in pharmacopeial monographs .
How can researchers differentiate between E and Z isomers of this compound?
Advanced Research Focus : Stereochemical analysis.
Methodological Answer :
- NOESY NMR : Detect spatial proximity between the hydroxyimino proton and adjacent methyl groups to assign configuration.
- X-ray Crystallography : Resolve the spatial arrangement of substituents, as demonstrated for structurally related oxime derivatives .
- Vibrational Circular Dichroism (VCD) : Compare experimental and simulated spectra to distinguish enantiomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
